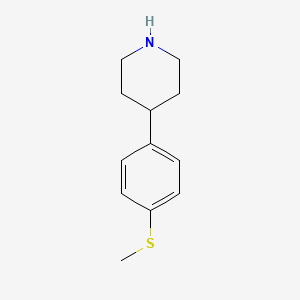

4-(4-Methylsulfanyl-phenyl)-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYJXLIXZJYJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678264 | |

| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-97-8 | |

| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 4 Methylsulfanyl Phenyl Piperidine and Its Analogs

Impact of Substituent Modifications on the Piperidine (B6355638) Ring

Substituents on the piperidine ring can significantly influence the conformational rigidity and physicochemical properties of the molecule, thereby modulating binding interactions with target proteins.

The introduction of alkyl groups, such as methyl groups, at positions 3 or 4 of the piperidine ring has been shown to enhance the anticancer properties of certain sulfonamide-containing compounds. ajchem-a.com The size and position of these alkyl groups can impose steric constraints that favor a more bioactive conformation. omicsonline.org Furthermore, modifying the N-alkyl substituent on the piperidine nitrogen can impact selectivity and potency. For instance, varying the N-substituent from methyl to benzyl (B1604629) or other alkyl groups alters the molecule's interaction with its binding site.

More profound modifications involve creating bridged systems to conformationally restrain the piperidine ring. Replacing the piperidine with a more rigid quinuclidine (B89598) moiety, which locks the ring in a boat-like conformation, has been shown to maintain good binding affinity in certain receptor antagonists. nih.gov This suggests that for some targets, a degree of conformational rigidity is well-tolerated or even beneficial. Similarly, the creation of 2-azanorbornane derivatives, which are bridged piperidine analogs, can lead to enantiomers with significantly higher affinity compared to the more flexible parent piperidine compound. nih.gov The introduction of unsaturation into the piperidine ring, creating a tetrahydropyridine, has also been observed to increase potency tenfold in some series of compounds, highlighting the electronic and conformational effects of such a change. dndi.org

| Modification Type | Example | Observed Effect | Reference |

|---|---|---|---|

| Alkylation | Methyl group at C-3 or C-4 | Enhanced anticancer activity in certain series. | ajchem-a.com |

| Unsaturation | Piperidine to Tetrahydropyridine | Ten-fold increase in potency against T. cruzi. | dndi.org |

| Bridging/Constraining | Replacement with Quinuclidine | Maintained good P2Y14R binding affinity. | nih.gov |

| Bridging/Constraining | Formation of 2-Azanorbornane | Resulted in an enantiomer with 3-fold higher affinity. | nih.gov |

Influence of Aryl Group Modifications on Biological Activity

Modifications to the 4-phenyl group are critical for tuning the electronic and steric properties of the ligand, directly impacting receptor affinity and selectivity.

The position of sulfur-containing groups on the phenyl ring is a key determinant of biological activity. In the development of dopamine (B1211576) D2 receptor ligands, moving a substituent from the para-position to the meta-position on the phenyl ring can drastically alter the pharmacological profile. A prime example is pridopidine (B1678097), or 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine, a dopamine stabilizer. nih.gov Its development stemmed from modifying parent compounds where the key substituent was shifted. Studies on other series of enzyme inhibitors have also shown that meta-substitution with a sulfur-containing group can lead to more active compounds compared to those with the same group in the para-position. mdpi.com This suggests that the meta-position allows for more optimal interactions within the receptor's binding pocket, potentially involving hydrogen bonds or other electrostatic interactions that are not possible with para-substitution.

The oxidation state of the sulfur atom—whether it is a sulfide (B99878) (methylsulfanyl) or a sulfone (methylsulfonyl)—profoundly affects the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. The methylsulfonyl group (-SO₂CH₃) is a strong hydrogen bond acceptor and is significantly more polar than the methylsulfanyl group (-SCH₃).

This difference is crucial for receptor interaction. The development of pridopidine, which features a meta-methylsulfonyl group, was the result of a deliberate modification from a phenol-containing precursor. nih.gov The methylsulfonyl group was chosen to act as a bioisostere for the hydroxyl group, providing a hydrogen bond acceptor capability that was found to be critical for its unique "dopaminergic stabilizer" activity. nih.gov In contrast, the less polar methylsulfanyl group would not have the same capacity for strong hydrogen bonding, leading to a different pharmacological profile. The synthesis of various arylalkylsulfonyl piperidine derivatives has shown that the sulfonamide linkage provides a scaffold with high affinity for certain receptors, underscoring the importance of the oxidized sulfur moiety. nih.gov

| Compound Feature | Example Moiety | Key Properties | Impact on Activity | Reference |

|---|---|---|---|---|

| Positional Isomerism | meta-Methylsulfonyl | Allows for specific vectoral interactions in the binding pocket. | Critical for the activity of pridopidine as a dopamine stabilizer. | nih.gov |

| Positional Isomerism | para-Methylsulfonyl | Different spatial orientation; may not engage key residues. | Generally less active in several studied series. | mdpi.com |

| Oxidation State | Methylsulfanyl (-SCH₃) | Less polar, weak H-bond acceptor. | Leads to different binding interactions and pharmacological profiles. | nih.gov |

| Oxidation State | Methylsulfonyl (-SO₂CH₃) | Highly polar, strong H-bond acceptor. | Functions as a key H-bond acceptor, essential for high affinity in many compounds. | nih.govnih.gov |

A wide range of substituents have been explored on the 4-phenyl ring to map the SAR of this scaffold. The physicochemical character and position of these substituents are critical. researchgate.net

In one study, it was found that electron-rich aromatic groups, such as a 4-methoxyindole, led to higher potency, while electron-deficient rings, like a cyano-substituted phenyl, resulted in inactive compounds. dndi.org This suggests a preference for electron-donating groups in that specific series. In other cases, the introduction of halogen atoms or trifluoromethyl groups onto a phenyl ring attached to a piperidine via a sulfonamide linker has been systematically studied to optimize activity. escholarship.orgnih.gov For example, N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-cyanophenyl)sulfonyl)piperidine-4-carboxamide showed potent activity in one assay, demonstrating the complex interplay of multiple substituted aryl rings interacting with the core piperidine. escholarship.org The SAR often reveals that specific substitutions are required to balance receptor affinity with other properties like metabolic stability. dndi.org

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of arylpiperidines is a critical factor in determining their biological activity, particularly whether they act as agonists or antagonists. The piperidine ring typically adopts a chair conformation, which places the 4-phenyl substituent in either an axial or an equatorial position.

Studies on a series of 4-(m-OH phenyl)-piperidines revealed that the preferred conformation directly correlates with the type of activity observed at opioid receptors. nih.gov Compounds that preferentially adopt a phenyl axial conformation tend to bind to mu-opioid receptors in a manner that produces meperidine-like agonism. nih.gov Conversely, for some of these same compounds, an energy-accessible phenyl equatorial conformation can lead to antagonist activity. nih.gov This dual-activity profile highlights the sensitivity of the receptor to the ligand's three-dimensional shape.

Stereochemical Implications in Arylpiperidine Bioactivity

Chirality plays a pivotal role in the bioactivity of many natural and synthetic compounds, and arylpiperidines are no exception. unimi.itnih.gov The introduction of chiral centers, for instance by adding a methyl group at the 3-position of the piperidine ring, results in diastereomers (e.g., cis and trans isomers) that can have markedly different pharmacological profiles.

Detailed stereochemical analysis of 3,4-disubstituted piperidines has shown that the relative orientation of the substituents dictates the preferred conformation and, consequently, the biological outcome. For certain opioid ligands, the cis 3,4-dimethyl derivative, which shows a preference for an equatorial 4-aryl chair conformation, exhibits antagonist properties. nih.gov In contrast, potent agonists in the same series consistently exhibit a preference for an axial 4-aryl chair conformation when protonated. nih.gov This demonstrates that stereochemistry is a key driver for potency and the nature of the pharmacological effect (agonist vs. antagonist). unimi.it The stereospecific requirements of the receptor binding site mean that only one enantiomer or diastereomer can achieve the optimal orientation for effective binding and signal transduction, while its stereoisomer may bind weakly or in a non-productive manner. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 4-(4-Methylsulfanyl-phenyl)-piperidine and its analogs, QSAR studies are instrumental in understanding how variations in the molecular structure, particularly substitutions on the phenyl ring, influence their pharmacological effects. These models provide valuable insights for the rational design of new derivatives with enhanced potency and selectivity.

A significant body of research has focused on developing QSAR models for mono-substituted 4-phenylpiperidines to elucidate the structural requirements for their interaction with key biological targets, such as dopamine receptors and monoamine oxidase (MAO) enzymes. nih.gov These studies often employ a range of physicochemical descriptors to parameterize the structural features of the molecules and correlate them with their observed biological activities.

One prominent study investigated a series of mono-substituted 4-phenylpiperidines and their effects on the dopaminergic system. nih.gov The researchers developed QSAR models using partial least squares (PLS) regression to correlate the compounds' structural properties with their binding affinities for the dopamine D2 (DA D2) receptor and the monoamine oxidase A (MAO A) enzyme. nih.govnih.gov The position of the substituent on the phenyl ring (ortho, meta, or para) was found to be a critical determinant of the biological response. nih.gov

For para-substituted 4-phenylpiperidines, which are structurally analogous to this compound, the QSAR models revealed that specific physicochemical properties of the substituent play a crucial role in modulating the affinity for MAO A and MAO B. nih.gov For instance, the affinity for MAO A was found to be influenced by the dipole moment of the para-substituent. nih.gov Substituents with a low dipole moment tended to increase the affinity for MAO A, while those with a high dipole moment resulted in weaker or no affinity. nih.gov Conversely, the affinity for MAO B was more dependent on the polarity and the bulk of the para-substituent, with larger, more hydrophobic groups leading to higher affinity. nih.gov

While the aforementioned study did not specifically include a methylsulfanyl (-SCH3) group in its training set, the developed QSAR models can be used to infer the expected activity of this compound. The methylsulfanyl group possesses distinct electronic and steric properties that would be quantified by the descriptors used in such QSAR models. These descriptors typically include, but are not limited to, electronic parameters (like Hammett constants), steric parameters (such as molar refractivity and Taft steric parameters), and hydrophobicity parameters (like the partition coefficient, logP). nih.gov

The general approach in these QSAR studies involves the calculation of a wide array of molecular descriptors for each compound in the series. nih.gov These descriptors are then subjected to statistical analysis, often using methods like PLS, to identify a subset of descriptors that best correlates with the biological activity. nih.govnih.gov The resulting QSAR equation provides a quantitative measure of the impact of each descriptor on the activity.

The robustness and predictive power of these QSAR models are rigorously validated using both internal and external validation techniques. nih.gov This ensures that the models are not only descriptive of the training set but can also accurately predict the activity of new, untested compounds.

The insights gained from such QSAR models are pivotal for the lead optimization process. By understanding the key structural features that govern the activity of 4-phenylpiperidine (B165713) derivatives, medicinal chemists can strategically design new analogs, such as derivatives of this compound, with a higher probability of desired pharmacological profiles.

Interactive Data Table: Key Findings from a Representative QSAR Study on para-Substituted 4-Phenylpiperidines as MAO Inhibitors nih.gov

| Biological Target | Key Influencing Factors of para-Substituent | Effect on Affinity | Relevant Physicochemical Properties |

|---|---|---|---|

| Monoamine Oxidase A (MAO A) | Dipole Moment | Low dipole moment increases affinity | Electronic properties |

| Monoamine Oxidase A (MAO A) | Dipole Moment | High dipole moment decreases affinity | Electronic properties |

| Monoamine Oxidase B (MAO B) | Polarity and Bulk | Large, hydrophobic substituents increase affinity | Steric and Hydrophobic properties |

Computational and in Silico Studies of 4 4 Methylsulfanyl Phenyl Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. mdpi.com This method is crucial in drug design for predicting the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or scoring function. mdpi.comnih.gov

The prediction of binding affinity is a primary goal of molecular docking, helping to prioritize compounds for further experimental testing. mdpi.com The process involves sampling a multitude of possible conformations of the ligand within the receptor's binding site and assigning a score to each conformation based on a defined scoring function. nih.gov

While specific docking studies for 4-(4-Methylsulfanyl-phenyl)-piperidine are not prominently available, studies on analogous structures highlight the potential interactions. For instance, a molecular docking study was performed on 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, a compound featuring the same 4-(methylsulfanyl)phenyl group. nih.gov This study, aimed at identifying potential anti-tuberculosis agents, revealed that the triazole nitrogen atoms and the thione sulfur atom were vital for binding. The docking results suggested that the compound could exhibit anti-tuberculostic activity, demonstrating how docking can predict a compound's potential therapeutic application. nih.gov Such an approach could be applied to this compound to explore its binding potential with various receptors, such as dopamine (B1211576) or sigma receptors, where phenylpiperidine scaffolds are known to be active.

The stability of a ligand-receptor complex is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov A hydrogen bond is an attractive interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. semanticscholar.org These bonds are highly directional and play a critical role in the specificity of molecular recognition. uni-bayreuth.de Hydrophobic interactions are driven by the tendency of nonpolar surfaces to avoid contact with water, which is crucial for the binding of lipophilic ligands. nih.gov

The analysis of these interactions provides a detailed picture of the binding mode. In the case of molecules containing the 4-(methylsulfanyl)phenyl group, the sulfur atom can act as a hydrogen bond acceptor. Computational analyses, such as the use of Molecular Electrostatic Potential (MEP) maps, can identify regions of a molecule that are likely to engage in such interactions. For the related compound 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione, MEP analysis showed that negative potential regions were localized over the sulfur atoms and a nitrogen atom of the triazole ring, indicating these as likely sites for electrophilic attack or hydrogen bonding. nih.gov The phenyl ring and the methyl group of the methylsulfanyl moiety contribute to hydrophobic interactions within a receptor's binding pocket.

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of a ligand and the stability of its complex with a receptor. nih.gov This technique provides insights that are complementary to the more static picture offered by molecular docking, showing how the ligand and protein adapt to each other dynamically. nih.gov

MD simulations can assess the stability of the binding pose predicted by docking. researchgate.net If a ligand remains in its initial docked conformation throughout a simulation, it suggests a stable binding mode. Conversely, if the ligand diffuses away from the binding site, it indicates a less stable interaction. Furthermore, MD simulations are invaluable for studying the conformational dynamics of the ligand itself. For this compound, the piperidine (B6355638) ring can adopt various conformations (e.g., chair, boat, twist-boat), and the orientation of the phenyl group relative to the piperidine ring can fluctuate. MD simulations can characterize these dynamic behaviors, which are often crucial for biological activity. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic properties of a molecule. researchgate.net These methods are used to calculate electronic structure, reactivity, and spectroscopic properties from first principles. nih.govrsc.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. als-journal.commdpi.com DFT calculations on molecules containing the 4-(methylsulfanyl)phenyl group have been used to understand their stability and reactivity.

In a study of symmetrical α,β-unsaturated ketones, the compound (1E,4E)-1,5-bis[4-(methylthio)phenyl]penta-1,4-diene-3-one was analyzed using the B3LYP/6–311++G(d,p) level of theory. nih.gov This level of theory is commonly chosen as it often provides results that correlate well with experimental data. mdpi.comresearchgate.net The calculations helped to determine the most stable conformer and provided insights into the molecule's electronic properties and potential as a UV filter. nih.gov

From DFT calculations, various reactivity descriptors can be derived. These include chemical potential (µ), hardness (η), and electrophilicity (ω), which help predict a molecule's reactivity and stability. mdpi.com Analysis of the Molecular Electrostatic Potential (MEP) map is another valuable output. For a related thione compound, the MEP map identified the sulfur atoms and a triazole nitrogen as negative potential regions, suggesting them as sites for nucleophilic interaction, while the NH group was a region of positive potential, indicating a site for nucleophilic attack. nih.gov

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for a Key Functional Group in a Related Compound This table shows a comparison between the experimentally observed and theoretically calculated vibrational frequency for the C=O bond in a compound containing a related moiety, demonstrating the accuracy of DFT methods.

| Functional Group | Experimental (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| C=O Stretch | 1645 | 1649 |

| Data sourced from a study on (1E,4E)-1,5-bis[4-(methylthio)phenyl]penta-1,4-diene-3-one. nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.net A small energy gap implies high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Frontier Molecular Orbital Energies for Structurally Related Compounds This table presents the calculated HOMO, LUMO, and energy gap values for compounds containing the 4-(methylsulfanyl)phenyl group, illustrating the electronic properties conferred by this moiety.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione | -6.11 | -2.11 | 4.00 |

| (1E,4E)-1,5-bis[4-(methylthio)phenyl]penta-1,4-diene-3-one | -5.73 | -2.25 | 3.48 |

| Data sourced from respective studies. nih.govnih.gov |

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic potential (ESP) mapping is a computational technique that illustrates the charge distribution of a molecule, providing crucial insights into its reactivity and intermolecular interactions. The ESP map highlights regions of positive and negative potential on the molecule's surface. For this compound, the ESP map would be expected to show a region of negative electrostatic potential around the nitrogen atom of the piperidine ring due to the lone pair of electrons. This negative potential indicates its role as a hydrogen bond acceptor.

The precise charge distribution, calculated using methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom. This data is fundamental for molecular mechanics force fields used in molecular dynamics simulations and docking studies. For instance, in a study of the bioactive compound phytol, Mulliken charge distribution analysis revealed that the hydrogen atom in the hydroxyl group exhibits a higher positive potential due to the influence of the oxygen atom, a finding that is conceptually similar to the N-H group in piperidine. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interactions within a molecule. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which translates to molecular stability.

For this compound, NBO analysis would reveal key hyperconjugative interactions. A significant interaction would be the delocalization of electron density from the lone pair of the piperidine nitrogen into the antibonding orbitals of adjacent C-C and C-H bonds. Similarly, interactions involving the sulfur atom's lone pairs and the phenyl ring's π-system would be elucidated.

Virtual Screening and Drug-Likeness Assessment for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given that the 4-phenylpiperidine (B165713) scaffold is a known constituent of ligands for various receptors, including dopamine and opioid receptors, virtual screening is a potent method for discovering analogs of this compound with potentially enhanced or novel activities. nih.govnih.gov

In a typical virtual screening workflow, a library of compounds, which could be commercially available or virtually generated, is docked into the binding site of a target protein. For instance, in a search for dopamine D2 receptor ligands, a library of 6.5 million compounds was screened, resulting in the identification of 21 potential candidates for experimental validation. nih.gov This high-throughput approach allows for the rapid assessment of vast chemical space. The 4-phenylpiperidine core would serve as the foundational structure for generating a focused library of analogs.

Following virtual screening, a drug-likeness assessment is performed to filter out compounds with undesirable physicochemical properties. This assessment is often based on rules like Lipinski's Rule of Five, which predicts oral bioavailability.

Table 1: Lipinski's Rule of Five Parameters

| Parameter | Acceptable Range |

|---|---|

| Molecular Weight | ≤ 500 g/mol |

| LogP (octanol-water partition coefficient) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

Computational tools can predict these properties for the virtual hits. For example, the development of novel phenyl ketone derivatives involved a pre-evaluation of their drug-likeness to reduce the attrition rate of drug candidates in later stages. nih.gov Analogs of this compound that pass these filters are then prioritized for synthesis and biological testing.

Cheminformatics Approaches for Structural Classification and Analog Identification

Cheminformatics employs computational methods to analyze and manage large sets of chemical data. For this compound, cheminformatics tools are essential for classifying the compound and identifying structurally similar analogs within vast chemical databases.

One key approach is the use of molecular fingerprints, which are bit strings that encode the structural features of a molecule. These fingerprints allow for rapid similarity searching and clustering of compounds. For example, the MinHashed atom pair fingerprint of radius 2 (MAP4) is a modern descriptor that combines substructure and atom pair fingerprints to effectively encode both small and large molecules. unibe.ch

By generating a fingerprint for this compound, one can screen databases like PubChem or ChEMBL to identify compounds with similar fingerprints. This process can uncover existing compounds with known biological activities, potentially suggesting new therapeutic applications for the target molecule or its derivatives.

Furthermore, these cheminformatics approaches can be used to map the "chemical space" of 4-phenylpiperidine derivatives. This involves visualizing the distribution of these compounds based on their structural and physicochemical properties. Such maps can reveal unexplored regions of chemical space, guiding the design of novel analogs with desired properties. This methodology has been successfully applied to the classification of natural products, demonstrating its power in organizing and exploring diverse chemical structures. unibe.ch

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phytol |

In Vitro Metabolism Studies of 4 4 Methylsulfanyl Phenyl Piperidine and Analogs

Identification of Metabolic Pathways and Metabolites in Cellular and Subcellular Systems (e.g., Microsomes)

In vitro metabolism studies using liver microsomes are fundamental for identifying the primary metabolic pathways of xenobiotics. For compounds containing a piperidine (B6355638) ring, several common metabolic transformations are observed. Research on various piperidine-containing molecules has revealed that the piperidine moiety is often a site for extensive metabolism. frontiersin.org

Common metabolic pathways for piperidine analogs include:

N-dealkylation: For N-substituted piperidines, the removal of the alkyl group is a frequent metabolic step. For example, studies on (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride showed that it is primarily metabolized through N-dealkylation to produce N-depropyl (−)-OSU6162. doi.org Similarly, for many drugs containing a 4-aminopiperidine (B84694) structure, N-dealkylation is a predominant metabolic reaction. nih.gov

Hydroxylation: Aliphatic hydroxylation on the piperidine ring is a major metabolic route. frontiersin.org This can occur at various positions on the ring, leading to mono- or multi-oxidized metabolites. frontiersin.org

Ring Opening: In some cases, the piperidine ring can undergo oxidative processes that lead to its opening, generating various downstream metabolites. frontiersin.org

Sulfoxidation: The methylsulfanyl group (-SCH3) on the phenyl ring is susceptible to oxidation. This can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone (methylsulfonyl) analogs. umich.edunih.gov For instance, the phenothiazine (B1677639) neuroleptic thioridazine (B1682328) undergoes extensive sulfoxidation. nih.gov

Aromatic Hydroxylation: The phenyl ring can also be a site for hydroxylation, although this is often a less prominent pathway compared to reactions on the piperidine ring or the sulfur atom.

Metabolites identified from analogs of 4-(4-Methylsulfanyl-phenyl)-piperidine in microsomal incubations often include hydroxylated derivatives, N-dealkylated products (for N-substituted analogs), and oxidized sulfur-containing molecules. frontiersin.orgdoi.orgumich.edu For example, in studies of LDN-193189, which contains a piperazine (B1678402) ring (structurally similar to piperidine), modifications on this ring were the major metabolic pathway observed in microsomal incubations. frontiersin.org

Table 1: Common Metabolic Pathways for Piperidine-Containing Compounds in Microsomal Systems

| Metabolic Pathway | Description | Example Compound(s) | Reference(s) |

| N-Dealkylation | Removal of an alkyl group attached to the piperidine nitrogen. | (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine | doi.org |

| Aliphatic Hydroxylation | Addition of a hydroxyl group to the piperidine ring. | LDN-193189 Analog (Compound 2) | frontiersin.org |

| Sulfoxidation | Oxidation of a sulfur atom to form a sulfoxide or sulfone. | Thioridazine | nih.gov |

| Piperidine Ring Opening | Cleavage of the piperidine ring structure. | LDN-193189 Analog (Compound 3) | frontiersin.org |

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary enzymes responsible for the phase I metabolism of a vast number of drugs and xenobiotics. Identifying the specific CYP isoforms involved in the metabolism of a compound is crucial for predicting potential drug-drug interactions.

Studies on structurally related piperidine compounds consistently highlight the central role of several key CYP enzymes:

CYP2D6: This isoform is significantly involved in the metabolism of many piperidine-containing compounds. For (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine, CYP2D6 was found to be the main enzyme responsible for its N-depropylation in human liver microsomes. doi.org Inhibition studies showed that quinidine, a selective CYP2D6 inhibitor, strongly blocked the formation of the N-despropyl metabolite. doi.org CYP2D6 also plays a primary role in the sulfoxidation of thioridazine. nih.gov

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is frequently involved in the metabolism of piperidine derivatives. It is a major isoform responsible for the N-dealkylation of 4-aminopiperidine drugs. nih.gov It also contributes to the metabolism of thioridazine, particularly in 5-sulfoxidation and N-demethylation. nih.gov

CYP1A2: This enzyme has also been implicated in the metabolism of piperidine-type compounds. For thioridazine, CYP1A2, along with CYP3A4, is a main enzyme in the 5-sulfoxidation and N-demethylation pathways. nih.gov

Other CYPs: While CYP2D6 and CYP3A4 are often the major contributors, other isoforms such as CYP2C9 and CYP2C19 can also play a role, although often to a lesser extent. doi.orgnih.gov For some 4-aminopiperidine drugs, CYP2D6 provides a significant contribution alongside CYP3A4. nih.gov

The metabolism of this compound is likely mediated by a combination of these enzymes, with CYP2D6 and CYP3A4 probably playing significant roles in the oxidation of the piperidine ring and the sulfur atom.

Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Piperidine Analogs

| CYP Isoform | Metabolic Reaction Catalyzed | Substrate Example | Reference(s) |

| CYP2D6 | N-Depropylation, Sulfoxidation | (-)-OSU6162, Thioridazine | doi.orgnih.gov |

| CYP3A4 | N-Dealkylation, Sulfoxidation | 4-Aminopiperidines, Thioridazine | nih.govnih.gov |

| CYP1A2 | Sulfoxidation, N-Demethylation | Thioridazine | nih.gov |

| CYP2C19 | N-Demethylation (minor role) | Thioridazine | nih.gov |

Formation of Conjugates (e.g., Glucuronides)

Following phase I metabolism, the resulting metabolites, or sometimes the parent drug itself, can undergo phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is one of the most important conjugation pathways, increasing the water solubility of the compound and facilitating its excretion.

For piperidine-containing compounds, particularly those with hydroxyl or amine functionalities, glucuronide conjugation is a potential metabolic route.

N-Glucuronidation: The nitrogen atom in the piperidine ring can be a site for direct N-glucuronidation. Studies on the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) showed that both the parent compound and its N-hydroxy metabolite could be completely glucuronidated. nih.gov These N-glucuronides were notably resistant to enzymatic hydrolysis by β-glucuronidase. nih.gov

O-Glucuronidation: If phase I metabolism introduces a hydroxyl group onto the phenyl or piperidine ring, this hydroxyl group can then be conjugated with glucuronic acid. For example, the 4'-OH-PhIP metabolite was found to be partially glucuronidated. nih.gov

The potential for glucuronidation is a key consideration in drug design. In the development of piperidine-based farnesyltransferase inhibitors, medicinal chemistry efforts were specifically directed at designing compounds with a reduced potential for metabolic glucuronidation to improve their pharmacokinetic profiles. nih.gov For this compound, both direct N-glucuronidation at the piperidine nitrogen and O-glucuronidation of any hydroxylated metabolites are plausible metabolic pathways.

Stability Assessment in Biological Matrices (e.g., Human Liver Microsomes)

The metabolic stability of a compound is a critical parameter evaluated during drug discovery, as it influences the compound's half-life and oral bioavailability. This is typically assessed in vitro by incubating the compound with liver microsomes and measuring the rate of its disappearance over time.

Research on various piperidine analogs has shown a range of metabolic stabilities.

The metabolic stability of a compound can be significantly influenced by its specific chemical structure. For instance, replacing a piperazine ring with a piperidine ring in a series of dopamine (B1211576) transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes for the piperidine analogues. nih.gov

In another study, introducing a fluorine atom to a phenyl ring in a series of 4-azaindole-2-piperidine compounds resulted in an expected increase in metabolic stability in mouse liver microsomes. dndi.org

Compounds with high clearance in human liver microsomes are often extensively metabolized. nih.gov Many 4-aminopiperidine drugs were found to have moderate to high clearance, indicating significant metabolism. nih.gov

The metabolic stability of this compound in human liver microsomes would depend on its susceptibility to the metabolic pathways described above, primarily CYP-mediated oxidation at the sulfur atom and the piperidine ring.

Table 3: Factors Influencing Metabolic Stability of Piperidine Analogs in Liver Microsomes

| Structural Modification | Effect on Stability | Compound Series | Reference(s) |

| Piperazine to Piperidine Ring | Improved Stability | DAT Inhibitors | nih.gov |

| Addition of Fluorine Atom | Increased Stability | 4-Azaindole-2-piperidines | dndi.org |

Prediction of Metabolism Sites (e.g., P450 Site of Metabolism Prediction)

Computational tools play an increasingly important role in modern drug discovery by predicting the likely sites of metabolism (SOMs) on a molecule. cam.ac.uk These predictions can guide the synthesis of more metabolically stable analogs. Various software programs, such as MetaSite, use structure-based and ligand-based methods to predict which atoms in a molecule are most susceptible to metabolism by CYP enzymes. cam.ac.uk

For this compound, a P450 site of metabolism prediction would likely highlight the following positions:

The Sulfur Atom: The sulfur of the methylsulfanyl group is electronically susceptible to oxidation by CYP enzymes to form the sulfoxide and then the sulfone.

The Piperidine Ring: The carbon atoms adjacent to the nitrogen (alpha-carbons) are often primary sites for hydroxylation, which can lead to ring opening or the formation of a lactam. Other positions on the piperidine ring are also potential sites for hydroxylation.

The Piperidine Nitrogen: If the nitrogen is unsubstituted, it is a potential site for oxidation or conjugation.

The Phenyl Ring: While often less reactive than the piperidine ring or sulfur atom, certain positions on the phenyl ring could undergo hydroxylation, particularly those activated by the methylsulfanyl group.

These computational predictions are valuable for prioritizing synthetic efforts to block metabolic hot spots, for example, by replacing a hydrogen atom with a fluorine atom at a predicted site of metabolism. dndi.org The accuracy of these predictions is often high, with some tools correctly identifying the known SOM within the top-ranked atom positions for a high percentage of tested compounds. cam.ac.uk

Derivatization Strategies and Analog Development for Enhanced Activity

Design Principles for Novel 4-Arylpiperidine Derivatives

The design of new 4-arylpiperidine derivatives is a scientifically driven process that leverages fundamental principles of medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. Key considerations include the three-dimensional arrangement of the molecule and the potential for replacing core structures with bioisosteres.

The introduction of chirality into the piperidine (B6355638) scaffold is a powerful strategy for improving the therapeutic index of drug candidates. While it can increase the complexity and cost of synthesis, the benefits often include enhanced potency, greater selectivity for the biological target, and improved pharmacokinetic properties. researchgate.net The spatial arrangement of substituents on a chiral piperidine ring can lead to more precise interactions with the target protein.

For instance, the position of a substituent on the piperidine ring can significantly impact its biological activity. In a series of glucagon-like peptide-1 receptor (GLP-1R) agonists, a substituent at the 4-position of the piperidine ring resulted in poor potentiation, whereas moving the substituent to the 3-position markedly increased activity. researchgate.net Furthermore, the creation of a chiral center at the 4-position of a piperidine ring in a different series of inhibitors led to the formation of crucial salt bridges with the target enzyme, enhancing binding affinity. researchgate.net

The development of modular strategies for the synthesis of trisubstituted chiral piperidines allows for the chemo- and stereoselective preparation of highly elaborated structures. nih.gov This control over the three-dimensional geometry is paramount for optimizing interactions with biological targets. The use of quantitative structure-activity relationship (QSAR) modeling and classification techniques can further aid in the optimization of the scaffold by identifying key structural features that contribute to activity. nih.gov

Table 1: Influence of Substituent Position on Piperidine Ring Activity

| Compound Series | Substituent Position on Piperidine Ring | Observed Activity | Reference |

| GLP-1R Agonists | 4-position | Poor GLP-1 potentiation (Emax = 24%) | researchgate.net |

| GLP-1R Agonists | 3-position | Increased GLP-1 potentiation (Emax = 60%) | researchgate.net |

| CDPK1 Inhibitors | 4-position (with chiral center) | Formation of two salt bridges with target | researchgate.net |

Piperazine (B1678402) is a common bioisostere for piperidine. researchgate.net The introduction of the second nitrogen atom in the piperazine ring can alter a molecule's polarity, basicity, and hydrogen bonding capacity, which in turn can influence solubility, membrane permeability, and target binding. For example, 4-amino-N-arylpiperidines have been successfully used as bioisosteres for N-arylpiperazines in a series of dihydropyridine (B1217469) NPY1 receptor antagonists. nih.gov More than 100 FDA-approved drugs contain a piperazine moiety, highlighting its importance in drug design. enamine.net

Other heterocyclic systems can also serve as isosteres for piperidine. For instance, 4H-Dewar pyridines have been explored as rigid, programmable isosteres of both equatorially and axially substituted piperidines. chemrxiv.org The choice of isostere depends on the specific therapeutic target and the desired changes in the molecule's properties.

Table 2: Comparison of Piperidine and Common Isosteres

| Heterocycle | Key Structural Difference from Piperidine | Potential Impact on Properties |

| Piperazine | Contains a second nitrogen atom at the 4-position | Alters pKa, polarity, and hydrogen bonding potential |

| 4-Amino-N-arylpiperidine | An amino group attached to the piperidine nitrogen | Can mimic the hydrogen bonding of the second nitrogen in piperazine |

| 4H-Dewar Pyridine (B92270) | A bicyclic, strained ring system | Offers a rigid conformation compared to the flexible piperidine chair |

Synthesis and Evaluation of N-Substituted 4-(4-Methylsulfanyl-phenyl)-piperidine Analogs

The nitrogen atom of the piperidine ring in this compound is a prime site for chemical modification. The synthesis of N-substituted analogs allows for the exploration of a wide range of chemical space and the fine-tuning of pharmacological activity. A general approach to synthesizing N-substituted-4-piperidones, which are precursors to the target compounds, involves a ring-closing reaction between a primary amine and 1,5-dichloro-3-pentanone. google.com

A study on a series of 4-phenylpiperidines and 4-phenylpiperazines as dopamine (B1211576) D2 receptor ligands provides a relevant example. Modification of a parent compound led to a series of novel D2 antagonists. nih.gov One particularly interesting analog, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), which has a methylsulfonyl group structurally related to the methylsulfanyl group, was identified as a "dopaminergic stabilizer". nih.gov This compound demonstrated a unique kinetic profile, acting as a functional state-dependent D2 antagonist. nih.gov

The synthesis and evaluation of various N-substituted analogs with different alkyl and aryl groups can lead to the discovery of compounds with balanced affinities for multiple receptors. For instance, a series of 4-substituted piperidine and piperazine compounds were developed as balanced affinity μ opioid receptor (MOR) agonists and δ opioid receptor (DOR) antagonists. nih.gov Systematic modifications of the N-substituent are crucial for achieving the desired biological activity.

Table 3: Selected N-Substituted 4-Arylpiperidine Analogs and Their Biological Activity

| Compound Name | N-Substituent | Aryl Group | Biological Target | Key Finding | Reference |

| Pridopidine | Propyl | 3-(Methylsulfonyl)phenyl | Dopamine D2 Receptor | Dopaminergic stabilizer with state-dependent antagonism | nih.gov |

| Not specified | Varied | Phenyl | MOR/DOR | Balanced MOR agonist/DOR antagonist activity achieved | nih.gov |

Rational Design of Hybrid Molecules Incorporating the 4-Arylpiperidine Core

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, efficacy, and potentially a dual or multi-target mechanism of action. mdpi.com The 4-arylpiperidine core is an excellent scaffold for the design of such hybrid molecules.

One study employed a molecular hybridization strategy to develop potential antipsychotic agents. nih.gov By combining the features of a selective 5-HT1A receptor agonist with other structural motifs, they developed a compound with dual D2 and 5-HT2A receptor antagonist activity. nih.gov This hybrid molecule also showed good metabolic stability and the ability to penetrate the blood-brain barrier. nih.gov

Systematic Structural Modifications for Targeted Biological Activities

Systematic structural modifications of the this compound scaffold are essential for optimizing its activity against specific biological targets. This involves a methodical approach to altering different parts of the molecule and assessing the impact on its biological profile.

One key area for modification is the N-substituent of the piperidine ring, as discussed previously. nih.govnih.gov Another is the aryl group. Modifications to the phenyl ring, such as changing the position or nature of the methylsulfanyl group, or introducing other substituents, can significantly influence target binding and selectivity. The optimization of biaryl piperidine MCH1 receptor antagonists was achieved through such systematic modifications, guided by QSAR modeling. nih.gov

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Routes for Complex Arylpiperidine Scaffolds

The creation of novel and structurally diverse derivatives of 4-(4-Methylsulfanyl-phenyl)-piperidine hinges on the availability of robust and flexible synthetic methodologies. Future research will likely focus on overcoming the limitations of current synthetic strategies, aiming for greater efficiency, stereoselectivity, and complexity.

Key areas for development include:

Catalytic Systems: There is a continuous drive to discover and optimize new catalytic systems for the synthesis of complex piperidines. This includes the use of transition metals like palladium, rhodium, ruthenium, and nickel, as well as more sustainable and cost-effective options like iron-catalyzed reactions. mdpi.com These catalysts can enable challenging cross-coupling reactions to construct the aryl-piperidine bond or facilitate novel cyclization strategies.

Asymmetric Synthesis: Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical for biological activity. Future synthetic routes will increasingly focus on enantioselective methods to produce specific stereoisomers of complex arylpiperidines. This can involve chiral catalysts, auxiliaries, or organocatalysts to guide the formation of the desired product. mdpi.com For instance, the asymmetric reduction of pyridine (B92270) precursors is a viable route to chiral piperidines. mdpi.com

Cascade Reactions: Multi-step, one-pot reactions, or cascade reactions, offer a more efficient and environmentally friendly approach to building complex molecules. Designing cascades, such as an intramolecular reductive hydroamination/cyclization, can rapidly generate the piperidine (B6355638) core with desired substitutions from simpler starting materials. mdpi.com

Late-Stage Functionalization: The ability to modify the this compound scaffold late in the synthetic sequence is highly desirable. This allows for the rapid generation of a library of analogs for biological screening. Research into C-H activation and other late-stage functionalization techniques will be crucial for diversifying the core structure without needing to redesign the entire synthesis.

Integration of Artificial Intelligence and Machine Learning in Arylpiperidine Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new therapeutic agents. researchgate.netnih.gov For the this compound scaffold, AI and ML can be applied in several key areas:

Virtual High-Throughput Screening (vHTS): AI algorithms can rapidly screen vast virtual libraries of compounds to identify derivatives of this compound that are most likely to bind to a specific biological target. nih.govmdpi.com This significantly reduces the time and cost associated with traditional screening methods.

De Novo Drug Design: Generative AI models can design entirely new arylpiperidine structures with desired properties. mdpi.com By learning from existing chemical data, these models can propose novel molecules that are optimized for potency, selectivity, and favorable pharmacokinetic profiles.

Predictive Modeling: ML models can be trained to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives. mdpi.com This allows chemists to prioritize the synthesis of compounds with a higher probability of success in later developmental stages. researchgate.net

Target Identification: AI can analyze complex biological data to identify new potential protein targets for which arylpiperidine derivatives might be effective. mdpi.com

Table 1: Application of AI/ML in the Development of Arylpiperidine Derivatives

| AI/ML Application | Description | Potential Impact on Arylpiperidine Research |

| Virtual Screening | Uses algorithms to screen large compound databases to identify molecules that are likely to be active against a biological target. mdpi.com | Rapidly identifies promising this compound derivatives for synthesis and testing. |

| De Novo Design | Employs generative models to create novel molecular structures with optimized, user-defined properties. mdpi.com | Generates innovative arylpiperidine scaffolds with enhanced efficacy and safety profiles. |

| ADMET Prediction | Trains models on existing data to forecast the pharmacokinetic and toxicity profiles of new compounds. mdpi.com | Reduces late-stage attrition by prioritizing candidates with better drug-like properties. |

| Target Identification | Analyzes biological and clinical data to propose and validate new protein targets for therapeutic intervention. mdpi.com | Expands the potential therapeutic applications for the arylpiperidine scaffold. |

Expanding the Scope of Biological Targets for this compound Derivatives

The arylpiperidine core is found in drugs targeting a wide range of biological systems. While initial research might focus on a specific target, a key future direction is to explore the potential of this compound derivatives to interact with other receptors, enzymes, and ion channels.

For example, various 4-phenylpiperidine (B165713) derivatives have shown affinity for opioid receptors (delta, mu, and kappa). nih.gov A significant research effort could involve systematically modifying the core structure to modulate activity and selectivity for these receptors, potentially leading to new analgesics with improved side-effect profiles. nih.gov Furthermore, other studies have demonstrated that piperidine-based compounds can act as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a target in cancer and infectious diseases. nih.gov

Future research should therefore involve:

Broad Biological Screening: Testing new derivatives against a wide panel of biological targets to uncover unexpected activities.

Structure-Based Design: Using the known structures of different proteins to design specific modifications to the this compound scaffold that would promote binding.

Pharmacophore Modeling: Creating computational models of the essential features required for activity at different targets and using these models to guide the design of new derivatives.

Mechanistic Elucidation of Novel Biological Activities

When a novel biological activity is identified for a derivative of this compound, it is crucial to understand its mechanism of action at a molecular level. This knowledge is essential for optimizing the compound and predicting its effects.

Future mechanistic studies would involve:

Binding Assays: Conducting in vitro experiments to confirm direct binding to the biological target and determine the affinity (e.g., Ki) and kinetics of the interaction. nih.gov

Functional Assays: Assessing the functional consequences of this binding, for example, determining if a compound is an agonist, antagonist, or allosteric modulator of a receptor. nih.gov

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein, revealing the precise molecular interactions.

Cell-Based Assays: Investigating the downstream effects of target engagement within a cellular context to understand the compound's impact on signaling pathways and cellular functions.

Exploration of Prodrug Strategies and Targeted Delivery Systems

A compound may have excellent potency at its target but fail as a drug due to poor pharmacokinetic properties, such as low solubility or inability to cross biological membranes. nih.gov Prodrug strategies offer a powerful solution to these challenges. mdpi.com A prodrug is an inactive or less active precursor that is chemically or enzymatically converted into the active drug within the body. slideshare.net

For the this compound scaffold, several prodrug approaches could be explored:

Improving Solubility and Permeability: The piperidine nitrogen is a key functional group that can be modified. For instance, attaching a cleavable promoiety could mask the polar amine, potentially improving membrane permeability. Conversely, adding a highly polar group like a phosphate (B84403) or a sugar could dramatically increase water solubility for intravenous formulations. nih.govmdpi.com

Targeted Delivery: Prodrugs can be designed for activation at a specific site in the body. nih.gov For example, a promoiety could be designed to be cleaved by an enzyme that is overexpressed in tumor tissue, thereby concentrating the active arylpiperidine drug at the site of action and reducing systemic toxicity. slideshare.net

Sustained Release: Modifying the compound as a prodrug can also be used to prolong its duration of action, reducing the frequency of administration. slideshare.net

Table 2: Potential Prodrug Strategies for Arylpiperidine Derivatives

| Strategy | Target Functional Group | Potential Promoieties | Goal |

| Increase Lipophilicity | Piperidine Nitrogen | Acyl groups, Carbamates | Enhance membrane permeability. mdpi.com |

| Increase Aqueous Solubility | Piperidine Nitrogen | Phosphates, Amino Acids, Glycosides | Enable aqueous formulations for injection. nih.gov |

| Site-Specific Activation | Aryl or Piperidine Ring | Enzyme-labile linkers | Target drug release to specific tissues (e.g., tumors). slideshare.netnih.gov |

| Prolong Duration | Piperidine Nitrogen | Lipophilic esters | Create a depot effect for sustained release. slideshare.net |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methylsulfanyl-phenyl)-piperidine?

- Methodological Answer: Synthesis typically involves coupling reactions between piperidine derivatives and aryl halides. Key steps include:

- Nucleophilic substitution : React 4-methylsulfanylphenyl halides with piperidine under basic conditions (e.g., NaOH or Et₃N) in polar aprotic solvents like DMF or DMSO .

- Catalytic coupling : Use Pd/C or palladium-based catalysts for Suzuki-Miyaura coupling if pre-functionalized intermediates are required .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm the piperidine ring conformation and substituent positions. The methylsulfanyl group’s deshielding effect on adjacent protons is diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- HPLC : Use reverse-phase HPLC with a C18 column and mobile phases like methanol/buffer (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) for purity assessment .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Comparative SAR : Synthesize analogs with substituents (e.g., chloro, fluoro) to evaluate electronic/steric effects on activity. For example, compare methylsulfanyl (electron-donating) with trifluoromethyl (electron-withdrawing) groups .

- In Silico Modeling : Use molecular docking to predict binding affinities to targets like enzymes or receptors, cross-referenced with experimental IC₅₀ values .

Q. What strategies optimize regioselectivity in functionalizing the piperidine ring of this compound?

- Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to specific positions .

- Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor kinetic control and reduce side reactions .

- Temperature Modulation : Higher temperatures (80–100°C) may enhance selectivity in SNAr reactions for meta-substituted derivatives .

Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic properties compared to other substituents?

- Methodological Answer:

- Lipophilicity : Measure logP values to assess membrane permeability. The methylsulfanyl group increases lipophilicity vs. polar groups (e.g., -OH), potentially enhancing blood-brain barrier penetration .

- Metabolic Stability : Conduct microsomal assays to evaluate oxidative metabolism. Sulfur-containing groups may undergo slower hepatic clearance compared to halogenated analogs .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the neuropharmacological efficacy of this compound?

- Methodological Answer:

- Dose-Response Studies : Perform in vivo assays (e.g., MCAO rat models for cerebral ischemia) at multiple dosages to establish a therapeutic window .

- Target Validation : Use CRISPR knockouts or siRNA to confirm whether observed effects are mediated by specific receptors (e.g., sigma-1) .

- Batch Analysis : Verify compound purity across studies; impurities from incomplete synthesis (e.g., residual DMF) may artifactually alter activity .

Methodological Tables

Q. Table 1: Substituent Effects on Reactivity and Bioactivity

| Substituent | Electronic Effect | Example Compound | Key Finding | Reference |

|---|---|---|---|---|

| 4-Methylsulfanyl | Electron-donating | Target compound | Enhanced receptor binding affinity | |

| 4-Chlorobenzyl | Electron-withdrawing | 4-(4-Chlorobenzyl)piperidine | Increased steric hindrance reduces potency | |

| 2,3,6-Trifluorophenyl | Strongly electron-withdrawing | 4-(2,3,6-Trifluorophenyl)piperidine | Stabilizes transition states in reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.